6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of Cyclopropyl Group: This step typically involves a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.
Introduction of Propyl Group: This can be done through alkylation reactions using propyl halides.
Introduction of Fluorophenoxybenzyl Group: This step involves nucleophilic substitution reactions using 4-fluorophenol and benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the pyrazolopyridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of carboxylic acids, while reduction of the pyrazolopyridine core can yield dihydropyrazolopyridines.
Scientific Research Applications
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. Kinases are involved in the phosphorylation of proteins, which is a crucial step in many signaling pathways. By inhibiting these enzymes, the compound can disrupt these pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A simpler analog without the cyclopropyl, propyl, and fluorophenoxybenzyl groups.
4-(4-fluorophenoxy)benzoic acid: Contains the fluorophenoxy group but lacks the pyrazolopyridine core.
Uniqueness
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25FN4O2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[4-(4-fluorophenoxy)phenyl]methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H25FN4O2/c1-2-13-31-25-23(16-29-31)22(14-24(30-25)18-5-6-18)26(32)28-15-17-3-9-20(10-4-17)33-21-11-7-19(27)8-12-21/h3-4,7-12,14,16,18H,2,5-6,13,15H2,1H3,(H,28,32) |
InChI Key |
TZFVKWHVFBYXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
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